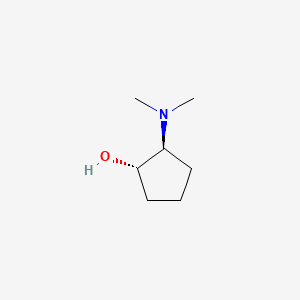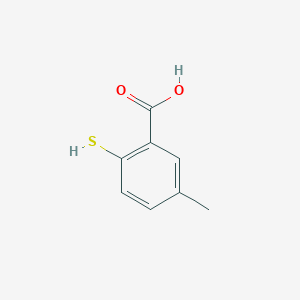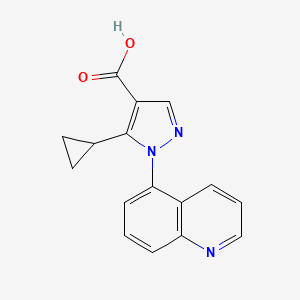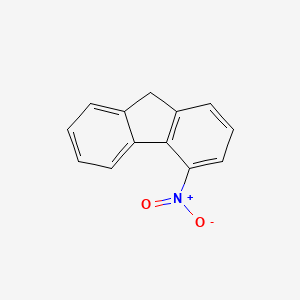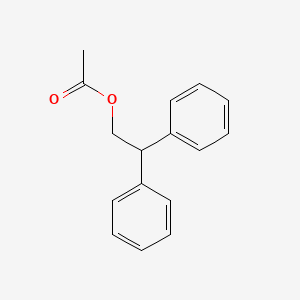
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (CPCP) is a small molecule drug used in scientific research and development. It is a synthetic compound that is structurally similar to other pyrazole compounds and has been used in a variety of experiments in the fields of biochemistry and physiology. CPCP is known to have a variety of biochemical and physiological effects, and is used in research to study the mechanism of action of various drugs and compounds.
Applications De Recherche Scientifique
Synthesis and Biological Applications
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives are significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives highlights their importance in medicinal chemistry, offering a guide for scientists in developing biologically active compounds. This review emphasizes the biological applications of pyrazole carboxylic acid derivatives and their various synthetic methods, showcasing their relevance in the creation of new medicinal agents (Cetin, 2020).
Anticancer Potential
Research on pyrazoline derivatives, a closely related chemical structure, has shown significant potential in anticancer applications. These compounds have been synthesized through various methods and demonstrated notable biological effects. The study on pyrazoline derivatives' anticancer activity is an ongoing area of interest, indicating the broader relevance of similar structures like 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid in pharmaceutical chemistry. The focus on pyrazoline against cancer highlights the importance of such compounds in developing new therapeutic agents (Ray et al., 2022).
Environmental Applications
In addition to its biological applications, related compounds such as 2,4-dichlorophenoxyacetic acid (a structurally related herbicide) have been the subject of environmental science research. Studies focus on their behavior in agricultural environments and microbial biodegradation, emphasizing the environmental impact and degradation mechanisms of such compounds. This research sheds light on the necessity to understand the environmental fate of chemical compounds, including 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives, to mitigate potential environmental risks (Goodwin et al., 2018).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure, which is similar to the 1h-pyrazole ring in the given compound, are known for their multidirectional biological activity . They have shown significant antibacterial activity .
Mode of Action
Compounds with a 2,4-dichlorophenyl group attached have exhibited strong antibacterial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their inhibition or death.
Biochemical Pathways
Based on the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with bacterial biochemical pathways, possibly inhibiting essential enzymes or disrupting cell wall synthesis.
Result of Action
Based on the antibacterial activity of similar compounds , it can be inferred that the compound may lead to the inhibition or death of bacterial cells.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-8-3-4-11(10(15)5-8)17-12(7-1-2-7)9(6-16-17)13(18)19/h3-7H,1-2H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECCMDPMRNEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3369558.png)
![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B3369560.png)
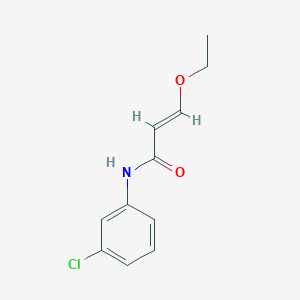
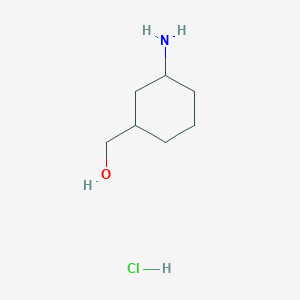
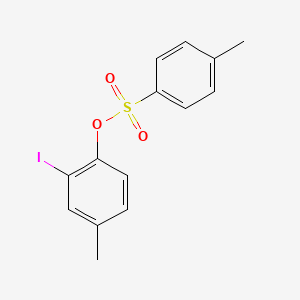
![2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol](/img/structure/B3369595.png)
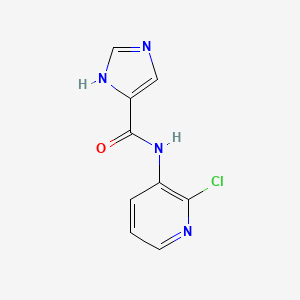
![Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B3369604.png)
